tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate
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Overview
Description
“tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate” is a chemical compound with the CAS Number: 1783986-30-0 . It has a molecular weight of 242.36 . The compound is typically stored at 4°C and is in oil form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (3- (piperidin-2-yl)propyl)carbamate . The InChI code for the compound is 1S/C13H26N2O2/c1-13 (2,3)17-12 (16)15-10-6-8-11-7-4-5-9-14-11/h11,14H,4-10H2,1-3H3, (H,15,16) .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 242.36 .Scientific Research Applications
Hydrogen Bonds and Structural Analysis
Research on tert-butyl carbamate derivatives emphasizes their role in understanding hydrogen bonding interactions and molecular structures. In one study, crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed to reveal hydrogen bonding patterns and dipole moment orientations, contributing to the understanding of molecular stacking and interaction forces within crystals (Baillargeon, Lussier, & Dory, 2014).
Synthetic Methodologies
The synthesis of tert-butyl carbazates showcases the production of important intermediates for further chemical synthesis. A high-yielding method for these compounds highlights their significance in organic synthesis and characterizations through various spectroscopic techniques (Shanthi, Rajeswari, Kumar, Vidhyasagar, & Pillai, 2020).
Photocatalysis and Cascade Reactions
A study involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate introduces a novel photocatalyzed amination process. This work presents a new pathway for assembling 3-aminochromones under mild conditions, demonstrating the utility of tert-butyl carbamate derivatives in photocatalyzed cascade reactions to synthesize complex organic molecules (Wang et al., 2022).
Advanced Drug Synthesis
Research on tert-butyl N-[3-(piperidin-2-yl)propyl]carbamate derivatives extends to the synthesis of potential pharmaceutical compounds. For instance, a synthesis study aimed at producing a naphthyridone p38 MAP kinase inhibitor reveals the utility of tert-butyl carbamate derivatives in creating complex molecular architectures necessary for therapeutic agents (Chung et al., 2006).
Material Science and Sensory Applications
In material science, tert-butyl carbazole derivatives have been synthesized to form nanofibers that emit strong blue light, demonstrating potential for detecting volatile acid vapors. The presence of tert-butyl groups significantly influences the gel formation and sensory properties of these materials, showcasing the versatility of tert-butyl carbamate derivatives in developing chemosensors (Sun et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for “tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate” are not available, it’s worth noting that similar compounds are being explored for their potential in the synthesis of various pharmaceuticals and bioactive molecules . This suggests that “this compound” could also have potential applications in these areas.
Mechanism of Action
Target of Action
Tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate is a prodrug of ®-3-aminopiperidine . Its primary target is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
The compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition is achieved through the conversion of the prodrug to ®-3-aminopiperidine under acidic conditions or enzymatic cleavage by DPP-4 . The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-4, the degradation of these hormones is reduced, leading to increased levels of active incretins. This results in enhanced insulin secretion, decreased glucagon release, and consequently, better control of blood glucose levels .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, the compound enhances insulin secretion and reduces glucagon release . This leads to better control of blood glucose levels, which is crucial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
The compound “tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate” plays a significant role in biochemical reactions. It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This interaction with DPP-4 suggests that it may have a role in regulating the activity of this enzyme.
Cellular Effects
Given its role as a prodrug of ®-3-aminopiperidine, it may influence cell function by modulating the activity of DPP-4 .
Molecular Mechanism
The molecular mechanism of action of “this compound” is likely related to its inhibition of DPP-4 . By inhibiting this enzyme, it could potentially influence various cellular processes, including enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 4 degrees Celsius , suggesting that it may be stable under these conditions.
Metabolic Pathways
Given its role as a prodrug of ®-3-aminopiperidine, it may be involved in pathways related to the metabolism of this compound .
Subcellular Localization
Given its role as a prodrug of ®-3-aminopiperidine, it may be localized in areas of the cell where this compound exerts its effects .
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-2-ylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h11,14H,4-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIMEZFNPROHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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